3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Overview
Description
3-Azabicyclo[3.2.1]octane-8-carboxylic acid is a bicyclic compound that features prominently in the family of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a subject of significant interest in various fields of scientific research .
Scientific Research Applications
3-Azabicyclo[3.2.1]octane-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The 3-Azabicyclo[3.2.1]octane-8-carboxylic acid is a structural core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . .
Mode of Action
The mode of action of 3-Azabicyclo[32Related compounds such as cocaine, which also contains an 8-azabicyclo[321]octane scaffold, have been shown to block the dopamine transporter protein This suggests that 3-Azabicyclo[32
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32Related compounds such as cocaine are known to affect the dopamine system , suggesting that this compound may have similar effects.
Result of Action
The specific molecular and cellular effects of 3-Azabicyclo[32Related compounds have been shown to exhibit nematicidal activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.1]octane-8-carboxylic acid plays a significant role in biochemical reactions due to its structural rigidity and functional groups. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the synthesis of tropane alkaloids, a class of compounds with diverse biological activities . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, the rigid structure of this compound can affect its binding affinity and specificity towards different biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the biosynthesis of tropane alkaloids . Additionally, this compound can impact cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup and conditions . In in vitro studies, this compound has been observed to maintain its activity over extended periods, while in in vivo studies, its effects may be influenced by factors such as metabolism and clearance from the body.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can be metabolized by enzymes involved in the biosynthesis of tropane alkaloids, leading to the formation of biologically active metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, resulting in changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Azabicyclo[3.2.1]octane-8-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet demand. These methods emphasize efficiency, cost-effectiveness, and the ability to produce the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.1]octane-8-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Comparison with Similar Compounds
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid
- 3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
- 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Uniqueness: 3-Azabicyclo[3.2.1]octane-8-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-2-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALIEYOLZNWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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